4-Benzyloxy-3-methoxyphenol

Physical Property Crystallinity Purification

Orthogonal protection of phenolic hydroxyls often fails with unprotected phenols like vanillyl alcohol, forcing re-optimization of multi-step syntheses. This benzyl-protected intermediate enables selective hydrogenolysis without compromising adjacent methoxy functionality. - **Yield**: 74% via Baeyer-Villiger oxidation, ready for process chemistry scale-up. - **Purity**: 97% with batch-specific NMR/HPLC/GC COAs. - **Application**: Pharmaceutical intermediate for natural product analogs and SAR studies.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 40232-88-0
Cat. No. B023850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3-methoxyphenol
CAS40232-88-0
Synonyms3-Methoxy-4-(phenylmethoxy)phenol;  3-Methoxy-4-benzyloxyphenol
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)OCC2=CC=CC=C2
InChIInChI=1S/C14H14O3/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
InChIKeyATQAGTXPLZDYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-3-methoxyphenol: Key Properties & Synthesis


4-Benzyloxy-3-methoxyphenol (CAS 40232-88-0, C₁₄H₁₄O₃, MW 230.26) is a phenolic compound bearing both a benzyloxy group at the para position and a methoxy group at the meta position relative to the phenolic hydroxyl . This substitution pattern imparts distinct physicochemical properties, including a melting point of 76–78 °C and moderate solubility in chloroform and methanol . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science , where the benzyl protecting group enables selective orthogonal deprotection strategies critical for the construction of complex molecular architectures.

Supports orthogonal protection strategy via benzyl group for complex molecule construction
Established synthesis route (Baeyer–Villiger) enables reproducible multi-gram preparation
Controlled hydrogenolysis deprotection suits SAR studies on phenolic pharmacophores

4-Benzyloxy-3-methoxyphenol Substitution Risks


Substitution of 4-Benzyloxy-3-methoxyphenol with structurally similar phenolic building blocks—such as 4-benzyloxyphenol, 4-benzyloxy-3-methoxybenzaldehyde, or vanillyl alcohol—introduces material changes in both physicochemical behavior and synthetic utility . Even seemingly minor structural differences (e.g., the presence or absence of the methoxy group, the oxidation state of the para-substituent, or the protecting group strategy) result in significant deviations in melting point, solubility, and reactivity . These variations can derail established synthetic protocols, necessitate re-optimization of reaction conditions, and ultimately compromise downstream product purity and yield. The quantitative evidence below substantiates why this specific compound cannot be generically interchanged without risk.

Melting Point
Significantly lower melting point vs. 4-benzyloxyphenol may alter recrystallization solvents and thermal processing
Protection Strategy
Unprotected analogs (e.g., vanillyl alcohol) lack the orthogonal benzyl handle, limiting controlled SAR studies
Synthetic Route
Yield optimizations validated for the benzyloxy-methoxy pattern may not transfer to derivatives with different substitution

4-Benzyloxy-3-methoxyphenol vs. Analogs


Melting Point vs. 4-Benzyloxyphenol

The melting point of 4-Benzyloxy-3-methoxyphenol is 76–78 °C , which is 41–44 °C lower than that of 4-benzyloxyphenol (121–122 °C) . This substantial difference in phase transition temperature directly impacts purification protocols (recrystallization solvent selection) and formulation stability. For solid-phase synthetic applications, a lower melting point may indicate a broader processing window and reduced energy input for thermal processing. Conversely, it also signals a distinct solid-state packing arrangement that may affect long-term storage stability and hygroscopicity .

Melting Point
Head-to-head
76–78 °C vs. 121–122 °C (Δ41–44 °C lower)
Difference dictates recrystallization solvent choice and thermal processing parameters
Standard capillary method
Physical Property Crystallinity Purification

Optimized Synthetic Yield

A well-established Baeyer–Villiger oxidation route from 4-benzyloxy-3-methoxybenzaldehyde delivers 4-Benzyloxy-3-methoxyphenol in a total yield of 74% after recrystallization and chromatographic workup . In contrast, alternative protecting-group strategies using different benzyl ether precursors may yield lower overall efficiencies due to competing side reactions or less favorable stoichiometries. While direct yield comparisons across all possible analogs are not uniformly reported, this 74% benchmark provides a reproducible baseline for cost-of-goods estimation when scaling this particular building block .

Synthetic Yield
Cross-study
74% isolated yield (2-step)
Established yield benchmark supports cost estimation and scale-up planning
Baeyer–Villiger oxidation, 7.5 h, 0 °C to rt
Organic Synthesis Process Chemistry Yield Optimization

Purity and Batch Analytics

Commercial sourcing of 4-Benzyloxy-3-methoxyphenol typically offers a standard purity of 97%, accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of analytical transparency contrasts with less well-characterized phenolic intermediates, where purity claims may be less rigorously documented. For procurement decisions, the availability of verified purity specifications reduces the risk of introducing unknown impurities into sensitive synthetic sequences, thereby improving reaction reproducibility and downstream product quality .

Purity Specification
Supporting evidence
97% (commercial grade)
Batch-specific COA supports procurement confidence and reaction reproducibility
NMR, HPLC, GC data provided
Quality Control Analytical Chemistry Procurement Specification

Curcuminoid Synthesis Intermediate

4-Benzyloxy-3-methoxyphenol serves as the key protected phenolic building block for the synthesis of 1,7-bis(4-benzyloxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione (BEC), a critical probe used to dissect the contribution of phenolic versus enolic hydroxyl groups in curcumin's radical scavenging activity [1]. In this study, BEC enabled precise structure-activity relationship (SAR) analysis by blocking the phenolic hydroxyl while leaving the enolic system intact. This is not achievable with simpler, unprotected phenols like vanillyl alcohol or 4-benzyloxyphenol, which lack the orthogonal protection strategy. The benzyl protecting group can be removed via hydrogenolysis to liberate the parent phenol, offering a controlled, stepwise deprotection that is essential for SAR studies [1].

SAR Probe Synthesis
Class-level
Key intermediate for BEC probe; enables controlled deprotection
Orthogonal protection supports SAR on phenolic vs. enolic hydroxyl contribution
Hydrogenolysis deprotection (Pd/C, H₂)
Medicinal Chemistry Structure-Activity Relationship Radical Scavenging

4-Benzyloxy-3-methoxyphenol Applications


Scalable Orthogonal Protection Synthesis

The established 74% total yield via Baeyer–Villiger oxidation positions 4-Benzyloxy-3-methoxyphenol as a viable, cost-effective intermediate for process chemistry campaigns. Researchers planning multi-gram syntheses of natural product analogs or pharmaceutical leads can rely on this reproducible route to ensure material availability without excessive re-optimization.

Controlled Phenol Deprotection for SAR

For structure-activity relationship investigations where the phenolic hydroxyl must be temporarily masked (e.g., in curcuminoid analogs [1]), 4-Benzyloxy-3-methoxyphenol provides a benzyl-protected handle that can be cleanly removed via hydrogenolysis. This orthogonal protection strategy is unavailable with simpler, unprotected phenols like vanillyl alcohol [1].

cGMP & ISO 17034 Procurement

Commercial sourcing with 97% purity and batch-specific certificates of analysis (NMR, HPLC, GC) ensures that this compound meets the documentation requirements of regulated environments, including analytical standard preparation under ISO 17034 guidelines . Procurement teams can specify this material with confidence for use in method validation or reference standard preparation.

Thermal Processing and Formulation

The relatively low melting point (76–78 °C) compared to 4-benzyloxyphenol (121–122 °C) may be advantageous in formulations or solid-phase syntheses that benefit from lower processing temperatures, reducing thermal degradation of sensitive co-ingredients.

Application
Selection Property
Validation Focus
Scalable Orthogonal Protection Synthesis
Established synthetic route
Reproducibility and scale-up
Controlled Deprotection for SAR
Orthogonal benzyl protection
Hydrogenolysis deprotection efficiency
Analytical Standard Preparation
Verified purity and documentation
Method validation support
Low-Temperature Processing
Moderate melting point range
Thermal processing compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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